2-Sulfanylethanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5O3S2- |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)/p-1 |
InChI Key |
ZNEWHQLOPFWXOF-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])S |
Canonical SMILES |
C(CS(=O)(=O)[O-])S |
Synonyms |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Mechanisms Involving 2 Sulfanylethanesulfonate
Role in Methanogenesis in Archaea
Methanogenesis, the biological production of methane (B114726), is a form of anaerobic respiration unique to archaea. In this process, 2-sulfanylethanesulfonate serves as the terminal methyl group acceptor, which is then reduced to methane. This final step is a hallmark of all methanogenic pathways, regardless of the initial substrate used for methanogenesis.
Methyl Group Transfer Reactions
The journey of the methyl group to this compound involves a series of transfer reactions from various C1 carriers. In most methanogenic pathways, the methyl group is ultimately transferred from a methylated tetrahydromethanopterin (or a related carrier) to the thiol group of Coenzyme M. This reaction is catalyzed by a dedicated methyltransferase, resulting in the formation of methyl-coenzyme M (CH3-S-CoM). nih.govnih.gov This methylated form of the coenzyme is the direct precursor to methane. nih.gov
In methylotrophic methanogenesis, which utilizes methylated compounds like methanol or methylamines, specialized methyltransferases catalyze the transfer of a methyl group to this compound. oup.com For instance, in the metabolism of methanol, a corrinoid-dependent methyltransferase facilitates the transfer of the methyl group from methanol to Coenzyme M. taylorandfrancis.com
Interaction with Methyl-Coenzyme M Reductase (MCR)
The final and rate-limiting step in all methanogenic pathways is the reductive demethylation of methyl-coenzyme M to methane. oup.comnih.gov This critical reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). nih.govfrontiersin.org MCR is a complex enzyme, typically with an α2β2γ2 subunit configuration, that contains a unique nickel-containing prosthetic group called coenzyme F430 at its active site. frontiersin.orgacs.org The reaction catalyzed by MCR involves methyl-coenzyme M and a second coenzyme, coenzyme B (HS-CoB), to produce methane and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). frontiersin.orgacs.org
The precise catalytic mechanism of MCR has been the subject of extensive research, with several proposed models. One prominent mechanism involves the nickel center of coenzyme F430 in its reduced Ni(I) state. frontiersin.orgfrontiersin.org This Ni(I) species is thought to initiate the reaction by interacting with methyl-coenzyme M.
Two primary mechanistic proposals have been debated:
Mechanism I: This mechanism suggests a nucleophilic attack of the Ni(I) on the methyl group of methyl-SCoM, leading to the formation of a methyl-Ni(III) intermediate. frontiersin.orgresearchgate.net
Mechanism II (Methyl Radical Mechanism): This mechanism posits that the Ni(I) attacks the sulfur atom of methyl-SCoM, promoting the homolytic cleavage of the methyl-sulfur bond. frontiersin.orgfrontiersin.org This generates a methyl radical (•CH3) and a Ni(II)-thiolate complex. acs.orgfrontiersin.org The highly reactive methyl radical then abstracts a hydrogen atom from coenzyme B (HS-CoB) to form methane. frontiersin.org Recent kinetic and spectroscopic evidence lends significant support to the methyl radical mechanism. acs.orgfrontiersin.org
| Mechanism | Key Intermediate | Initial Attack Site | Supporting Evidence |
|---|---|---|---|
| Mechanism I (Nucleophilic Attack) | Methyl-Ni(III) | Methyl group of CH3-S-CoM | Based on model studies and some spectroscopic data. frontiersin.orgresearchgate.net |
| Mechanism II (Methyl Radical) | Methyl radical (•CH3) and Ni(II)-thiolate | Sulfur atom of CH3-S-CoM | Supported by transient kinetic, spectroscopic, and computational studies. frontiersin.orgacs.orgfrontiersin.org |
Coenzyme F430 is a nickel-containing tetrapyrrole derivative, specifically a hydrocorphin, that is essential for the catalytic activity of MCR. frontiersin.orgwikipedia.org The nickel atom within the F430 macrocycle is the central player in the catalytic cycle, cycling through different oxidation states, primarily between Ni(I) and Ni(II), and possibly Ni(III). frontiersin.orgresearchgate.net The active form of the enzyme contains Ni(I)-F430. frontiersin.orgfrontiersin.org The unique structure of F430 creates the specific electronic and steric environment necessary for the binding of substrates and the facilitation of the complex redox chemistry required for methane formation. wikipedia.org
| Coenzyme F430 Property | Description | Significance in MCR Catalysis |
|---|---|---|
| Structure | Nickel-containing hydrocorphin (a reduced porphyrin). wikipedia.org | Provides the unique coordination environment for the catalytic nickel ion. |
| Nickel Oxidation States | Cycles between Ni(I), Ni(II), and potentially Ni(III). frontiersin.org | The Ni(I) state is crucial for initiating the catalytic reaction with methyl-coenzyme M. frontiersin.orgfrontiersin.org |
| Location in MCR | Deeply buried within the active site of the enzyme. acs.orgresearchgate.net | Ensures a controlled and specific environment for the reaction, excluding water. |
Kinetic and structural studies have revealed a strictly ordered binding of substrates to the MCR active site. nih.govacs.org Methyl-coenzyme M must bind first, entering a long channel that leads to the deeply buried active site containing coenzyme F430. nih.govnih.gov The binding of methyl-SCoM is thought to induce a conformational change in the enzyme that then allows for the subsequent binding of coenzyme B. nih.govnih.gov This ordered binding is crucial for productive catalysis and prevents non-productive side reactions. nih.gov The binding of CoBSH in the absence of methyl-SCoM would be inhibitory. researchgate.net Once both substrates are bound, a further conformational change may bring the methyl group of methyl-SCoM into close proximity with the nickel center of F430, facilitating the cleavage of the C-S bond. nih.govacs.org
Function as a C1 Donor in Methanogenic Pathways
While this compound is primarily known as the terminal methyl acceptor in methanogenesis, its methylated form, methyl-coenzyme M, is the ultimate C1 donor for the formation of methane. wikipedia.orgelsevier.com All methanogenic pathways converge at the point of forming methyl-coenzyme M, which then enters the final reductive step catalyzed by MCR. oup.comelsevier.com This highlights the central and indispensable role of this compound as the carrier of the one-carbon unit that is ultimately converted to methane.
Role in Alkene Metabolism in Bacteria
In certain aerobic bacteria, such as Xanthobacter autotrophicus Py2, this compound is a pivotal cofactor in the metabolism of short-chain alkenes like propylene (B89431). pnas.orgwikipedia.org This metabolic capability allows these organisms to utilize alkenes as their sole source of carbon and energy. researchgate.net
The bacterial metabolism of propylene is a multi-step process that converts the alkene into a central metabolic intermediate, acetoacetate. nih.govnih.gov The pathway begins with the oxidation of propylene to its corresponding epoxide, epoxypropane, a reaction catalyzed by an alkene monooxygenase. researchgate.netnih.gov The highly reactive epoxypropane is then processed through a series of reactions that depend on this compound. pnas.org
The key steps involving this compound are:
Epoxide Ring Opening : this compound acts as a nucleophile, attacking the electrophilic epoxypropane. This reaction is catalyzed by epoxyalkane:CoM transferase and results in the formation of a stable thioether adduct, 2-(2-hydroxypropylthio)ethanesulfonate. nih.govacs.org
Dehydrogenation : The resulting β-hydroxythioether undergoes stereoselective dehydrogenation. NAD+-dependent dehydrogenases catalyze the oxidation of both the R- and S-enantiomers of 2-(2-hydroxypropylthio)ethanesulfonate to form a common intermediate, 2-(2-ketopropylthio)ethanesulfonate. acs.org
Reductive Cleavage and Carboxylation : The final step is catalyzed by the enzyme 2-ketopropyl-coenzyme M oxidoreductase/carboxylase (2-KPCC). nih.gov This enzyme facilitates the NADPH-dependent reductive cleavage of the carbon-sulfur bond in 2-(2-ketopropylthio)ethanesulfonate and subsequent carboxylation to produce acetoacetate and regenerate free this compound. nih.govacs.org
The acetoacetate produced can then be converted to acetyl-CoA and funneled into the tricarboxylic acid (TCA) cycle to support the organism's growth. nih.gov
| Enzyme | Abbreviation | Function | Reactant(s) | Product(s) |
|---|---|---|---|---|
| Epoxyalkane:CoM transferase | - | Catalyzes the nucleophilic attack of CoM on epoxypropane. acs.org | Epoxypropane, this compound | 2-(2-hydroxypropylthio)ethanesulfonate acs.org |
| R/S-hydroxypropylthioethanesulfonate dehydrogenase | R/S-HPCDH | Catalyzes the NAD+-dependent oxidation of the hydroxypropyl-CoM adduct. pnas.orgacs.org | 2-(2-hydroxypropylthio)ethanesulfonate, NAD+ | 2-(2-ketopropylthio)ethanesulfonate, NADH acs.org |
| 2-ketopropyl-coenzyme M oxidoreductase/carboxylase | 2-KPCC | Catalyzes the reductive cleavage and carboxylation of the ketopropyl-CoM adduct. nih.gov | 2-(2-ketopropylthio)ethanesulfonate, NADPH, CO2 | Acetoacetate, this compound, NADP+ nih.govacs.org |
Epoxides, such as epoxypropane, are highly reactive and potentially toxic compounds. wikipedia.org They are electrophilic alkylating agents that can covalently modify essential macromolecules like proteins and DNA, leading to cellular damage. wikipedia.orgresearchgate.net The metabolic pathway described above serves as an effective detoxification mechanism. wikipedia.org
By conjugating the toxic epoxypropane with this compound, bacteria convert the volatile and highly reactive epoxide into a stable, water-soluble thioether. pnas.orgwikipedia.org This initial step deactivates the epoxide's electrophilicity, preventing it from causing harm within the cell. The subsequent enzymatic transformations further metabolize this conjugate into a useful carbon source, acetoacetate, thus turning a potentially harmful substance into a valuable nutrient. acs.org
Biosynthesis of this compound
The biosynthesis of this compound has been a subject of significant research, revealing different evolutionary paths in archaea and bacteria. pnas.org Although both domains can synthesize this vital cofactor, they employ distinct sets of enzymes to do so, highlighting a remarkable case of convergent evolution. nih.govpnas.org
In methanogenic archaea, at least two distinct pathways for this compound biosynthesis have been identified, both of which converge on the intermediate sulfopyruvate (B1220305). pnas.orgacs.org
The Phosphoenolpyruvate (B93156) (PEP)-dependent pathway : This pathway, found in organisms like Methanococcus jannaschii, starts with the sulfonation of phosphoenolpyruvate. nih.govnih.gov
Phosphosulfolactate Synthase (ComA) catalyzes the addition of sulfite (B76179) to phosphoenolpyruvate, forming (2R)-phospho-3-sulfolactate. nih.govnih.gov
Phosphosulfolactate Phosphatase (ComB) hydrolyzes the phosphate (B84403) group to produce (R)-sulfolactate. pnas.org
Sulfolactate Dehydrogenase (ComC) oxidizes (R)-sulfolactate to sulfopyruvate. pnas.org
The Phosphoserine-dependent pathway : Identified in the Methanosarcinales, this route begins with phosphoserine. acs.org A cysteate synthase catalyzes the elimination of phosphate and the addition of sulfite to form L-cysteate, which is then transaminated to produce sulfopyruvate. researchgate.netacs.org
From the common intermediate sulfopyruvate, the pathway continues: 4. Sulfopyruvate Decarboxylase (ComDE) , a thiamine pyrophosphate-dependent enzyme, decarboxylates sulfopyruvate to form sulfoacetaldehyde (B1196311). nih.govnih.gov 5. Reductive Thiolation : The final step involves the reductive thiolation of sulfoacetaldehyde to yield this compound, though the specific enzyme for this reaction has not been fully characterized. pnas.orgnih.gov
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phosphosulfolactate Synthase | ComA | Adds sulfite to phosphoenolpyruvate. nih.gov |
| Phosphosulfolactate Phosphatase | ComB | Hydrolyzes phosphosulfolactate. pnas.org |
| Sulfolactate Dehydrogenase | ComC | Oxidizes sulfolactate to sulfopyruvate. pnas.org |
| Sulfopyruvate Decarboxylase | ComDE | Decarboxylates sulfopyruvate to sulfoacetaldehyde. nih.govnih.gov |
The bacterial pathway for this compound biosynthesis, elucidated in Xanthobacter autotrophicus Py2, also starts from phosphoenolpyruvate but employs a different set of enzymes. nih.govresearchgate.net This five-step pathway is catalyzed by enzymes encoded by the xcb gene cluster. researchgate.net
Phosphosulfolactate Synthesis : A homolog of the archaeal ComA enzyme, encoded by xcbB1, catalyzes the initial conversion of phosphoenolpyruvate to phosphosulfolactate. researchgate.net
Phosphate Elimination : The enzyme XcbC1, a member of the aspartase/fumarase superfamily, performs an unusual β-elimination of phosphate from phosphosulfolactate to produce sulfoacrylic acid. researchgate.net
Decarboxylation and Thiolation : Subsequent steps involve decarboxylation, thiolation, and reduction to form the final product. nih.govpnas.org These reactions are catalyzed by distinct enzymes that show little homology to their archaeal counterparts. nih.gov For instance, the enzyme XcbA, which contains a [2Fe-2S] cluster, is responsible for the final reduction step to form this compound. nih.gov
The biosynthesis of this compound is a clear example of convergent evolution. pnas.org Both archaea and bacteria evolved the capacity to synthesize this essential cofactor independently, starting from the common precursor phosphoenolpyruvate but utilizing largely different enzymatic machinery. nih.govpnas.org
The archaeal enzymes involved in the pathway generally have low sequence similarity to other known proteins. pnas.org In contrast, the bacterial pathway utilizes enzymes from large, well-known superfamilies like the aspartase/fumarase and pyridoxal 5'-phosphate-dependent enzyme families, but with novel reactivities. pnas.orgresearchgate.net This profound evolutionary divergence underscores the fundamental importance of this compound, which necessitated the independent development of biosynthetic routes in different domains of life. nih.gov
Intermediates and Precursors in Biosynthesis
The biosynthesis of Coenzyme M originates from the central metabolite phosphoenolpyruvate (PEP). However, the subsequent pathways diverge significantly between bacteria and archaea, representing a notable instance of convergent evolution where different enzymatic strategies evolved to produce the same vital cofactor. nih.govmpg.deacs.org
In bacteria such as Xanthobacter autotrophicus Py2, a five-step pathway converts PEP into CoM. mpg.dewikipedia.org This pathway involves a series of enzymatic reactions including the addition of sulfite, elimination of phosphate, decarboxylation, thiolation, and reduction. mpg.deacs.orgnih.gov The enzymes catalyzing these transformations are distinct from those found in archaea. nih.gov
In methanogenic archaea, such as Methanocaldococcus jannaschii, the biosynthesis also begins with the addition of sulfite to PEP, a reaction catalyzed by (R)-phosphosulfolactate synthase (ComA). acs.org The resulting intermediate, (R)-phosphosulfolactate, is then dephosphorylated by phosphosulfolactate phosphatase (ComB) to form (R)-sulfolactate. acs.org Subsequently, sulfolactate dehydrogenase (ComC) oxidizes (R)-sulfolactate to produce sulfopyruvate. acs.org Other methanogens, including those in the orders Methanosarcinales and Methanomicrobiales, utilize a different convergent pathway where cysteate is converted into the key intermediate sulfopyruvate by an aspartate aminotransferase. acs.org
| Organism Type | Precursor | Key Intermediates | Key Enzymes |
|---|---|---|---|
| Bacteria (e.g., X. autotrophicus) | Phosphoenolpyruvate | Phosphosulfolactate, Sulfoacrylic acid, 3-Sulfo propionyl cysteine | XcbA-E |
| Archaea (e.g., M. jannaschii) | Phosphoenolpyruvate | (R)-phosphosulfolactate, (R)-sulfolactate, Sulfopyruvate | ComA, ComB, ComC |
| Archaea (e.g., Methanosarcinales) | (varies) | Cysteate, Sulfopyruvate | Cysteate synthase, Aspartate aminotransferase |
Degradation and Recycling Pathways of this compound
The metabolic role of CoM involves its cyclical consumption and regeneration. This turnover is central to processes like methanogenesis and the anaerobic oxidation of methane. acs.orgfrontiersin.org
The primary mechanism of CoM turnover occurs during the final step of methanogenesis. nih.govacs.org In this key reaction, the enzyme methyl-coenzyme M reductase (MCR) catalyzes the conversion of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (CoB-SH) into methane (CH₄) and a heterodisulfide of the two coenzymes (CoB-S-S-CoM). nih.govacs.orgrcsb.org This reaction consumes the active, thiol form of CoM (HS-CoM, or this compound) by converting it into the heterodisulfide product. rcsb.org The formation of this heterodisulfide represents the "degraded" state of the coenzyme within this metabolic cycle, necessitating a regeneration step for methanogenesis to continue. nih.gov
The regeneration of the active thiol form of Coenzyme M is accomplished by a dedicated enzyme system centered around heterodisulfide reductase (Hdr). mpg.dewikipedia.orgnih.gov This enzyme catalyzes the reversible reduction of the CoM-S-S-CoB heterodisulfide back into its constituent thiols, CoM-SH and CoB-SH. mpg.denih.gov This step is essential for replenishing the pool of both coenzymes required for subsequent rounds of methane formation. nih.gov
Heterodisulfide reductases are typically iron-sulfur proteins. nih.govmpg.de In organisms like Methanosarcina acetivorans, a membrane-bound version of the enzyme, HdrED, carries out this function. nih.gov The HdrED system utilizes reduced methanophenazine, a membrane-soluble electron carrier, as the electron donor for the reduction of the heterodisulfide. wikipedia.orgnih.gov The active site of heterodisulfide reductase contains a [4Fe-4S] cluster, which is directly involved in the catalytic process of disulfide reduction. nih.govmpg.de
| Process | Key Enzyme | Substrates | Products | Function |
|---|---|---|---|---|
| Turnover (Methane Formation) | Methyl-coenzyme M reductase (MCR) | Methyl-coenzyme M (CH₃-S-CoM), Coenzyme B (CoB-SH) | Methane (CH₄), CoB-S-S-CoM | Consumes the active form of CoM to produce methane. |
| Regeneration | Heterodisulfide reductase (Hdr) | CoB-S-S-CoM, Electron Donor (e.g., reduced methanophenazine) | Coenzyme M (CoM-SH), Coenzyme B (CoB-SH) | Reduces the heterodisulfide to regenerate the active thiol forms of CoM and CoB. |
Genetic and Molecular Biological Aspects of 2 Sulfanylethanesulfonate Metabolism
Genes Encoding Biosynthetic and Metabolic Enzymes (e.g., comE, xcb genes)
The biosynthesis and metabolism of 2-sulfanylethanesulfonate, or coenzyme M (CoM), are orchestrated by a specific set of genes that encode the necessary enzymes. These genetic pathways show notable diversity between different domains of life, particularly between archaea and bacteria.
In methanogenic archaea, two primary pathways for CoM biosynthesis have been identified. biorxiv.orgplos.orgnih.gov While the initial steps differ, the final reactions are conserved. biorxiv.orgplos.orgnih.gov One of the key enzymes in the archaeal pathway is sulfopyruvate (B1220305) decarboxylase, encoded by the comDE genes. nih.govuniprot.org This enzyme catalyzes the fourth step in the proposed five-step pathway. nih.gov Another crucial gene in archaea is MMP16 (methanogenesis marker metalloprotein 16), which has been designated as ComF. biorxiv.orgplos.orgbiorxiv.org This gene is proposed to encode the CoM synthase, the enzyme responsible for the final step of CoM biosynthesis, where the aldehyde group of sulfoacetaldehyde (B1196311) is replaced with a thiol to form CoM. plos.orgnih.gov The co-occurrence of MMP16 with other CoM biosynthesis genes across all genomes containing methyl-coenzyme M reductase (MCR) supports its fundamental role in this process. plos.orgbiorxiv.org
In bacteria, such as the metabolically versatile Xanthobacter autotrophicus Py2, a different set of genes, known as the xcb gene cluster, governs CoM biosynthesis. nih.govresearchgate.netnih.gov This cluster was identified through bioinformatics and proteomic approaches and is located on a 320-kb linear megaplasmid (pXAUT01) adjacent to genes for alkene metabolism. nih.govnih.govpnas.org The bacterial pathway appears to have evolved convergently from the archaeal pathways. pnas.org Although both initiate with phosphoenolpyruvate (B93156) (PEP), the subsequent enzymatic steps are distinct. researchgate.netpnas.org Only the xcbB1 gene product, which is homologous to the archaeal ComA enzyme, shows similarity to known CoM biosynthetic enzymes, highlighting the unique nature of the bacterial pathway. nih.govresearchgate.net The xcb cluster includes four key genes: xcbB1, xcbC1, xcbD1, and xcbE1, which encode the enzymes for the five-step conversion of PEP to CoM in bacteria. researchgate.netpnas.orgresearchgate.net
| Gene/Gene Cluster | Organism Type | Encoded Enzyme/Function | Pathway Role | Citation(s) |
| comDE | Methanogenic Archaea | Sulfopyruvate decarboxylase (ComDE) | Catalyzes the decarboxylation of sulfopyruvate. | nih.govuniprot.org |
| MMP16 (ComF) | Methanogenic Archaea | Coenzyme M synthase | Catalyzes the final step of CoM biosynthesis, converting sulfoacetaldehyde to CoM. | biorxiv.orgplos.orgbiorxiv.org |
| xcb cluster (xcbB1, C1, D1, E1) | Bacteria (X. autotrophicus Py2) | Enzymes for bacterial CoM biosynthesis | A five-step pathway converting phosphoenolpyruvate (PEP) to CoM. | nih.govresearchgate.netnih.gov |
| xcbB1 | Bacteria (X. autotrophicus Py2) | Phosphosulfolactate synthase (Homolog of ComA) | Catalyzes the initial step, producing phosphosulfolactate from PEP. | nih.govresearchgate.netnih.gov |
| xcbC1 | Bacteria (X. autotrophicus Py2) | Phosphosulfolactate phosphatase | A member of the aspartase/fumarase superfamily that catalyzes an unusual phosphate (B84403) elimination. | nih.govresearchgate.net |
Transcriptional and Translational Regulation of this compound-Related Genes
The expression of genes related to this compound (CoM) is tightly regulated to meet the metabolic needs of the organism. This regulation occurs at both the transcriptional and translational levels and varies depending on the organism and the specific metabolic pathway involved.
In Methanosarcina species, the operons encoding methanol-specific methyltransferases (mtaCB), which utilize CoM, are differentially regulated. nih.gov For instance, the mtaCB1 promoter is active during the exponential growth phase on methanol, whereas the mtaCB2 and mtaCB3 promoters are expressed prior to this phase. nih.gov This differential expression is controlled by at least five different transcriptional regulators, suggesting distinct roles for each isozyme. nih.gov Furthermore, studies have revealed that transcript stability, influenced by the growth substrate, and promoter strength are significant factors in regulating the protein abundance of these enzymes. nih.gov
Conversely, the operon encoding methyl-coenzyme M reductase (mcr), the enzyme for the final step of methanogenesis, appears to be constitutively expressed in Methanosarcina acetivorans. asm.orgnih.gov It is not subject to transcriptional regulation under normal conditions and is consistently one of the most abundant mRNAs. asm.orgnih.govfrontiersin.org However, when MCR becomes limited, a global transcriptional response is triggered, affecting hundreds of genes. asm.orgnih.gov This response includes the strong induction of methylsulfide methyltransferases, likely to manage the buildup of metabolic intermediates like methyl-CoM. asm.org
In the hydrogenotrophic methanogen Methanothermobacter thermautotrophicus, which has two distinct MCRs, expression responds to the availability of H₂. asm.org A protein known as IMP dehydrogenase-related protein VII (IMPDH VII) has been identified as a plausible transcriptional regulator for the mcr operon, binding specifically to its promoter region. asm.org
In bacteria like Xanthobacter autotrophicus Py2, the synthesis of CoM is coordinately regulated with the expression of enzymes for alkene metabolism. pnas.org The genes for CoM biosynthesis (xcb cluster) are located downstream from the alkene monooxygenase and epoxide carboxylase gene clusters on a megaplasmid, suggesting they are controlled by a common regulatory element. pnas.org
Genetic Manipulation and Mutagenesis Studies for Pathway Elucidation
Genetic manipulation and mutagenesis are powerful tools for dissecting the complex metabolic pathways involving this compound (CoM). These techniques have been instrumental in confirming gene function and elucidating the steps of CoM biosynthesis and utilization.
A clear example of this approach is the study of the comE gene in Methanococcus maripaludis. nih.gov Researchers used transposon mutagenesis to disrupt comE, which encodes sulfopyruvate decarboxylase. nih.gov The resulting mutant was a partial CoM auxotroph, exhibiting poor growth without CoM supplementation and retaining less than 3% of the wild-type's CoM biosynthesis capability. nih.gov Normal growth was restored upon the addition of CoM or through genetic complementation, where the wild-type comE gene was introduced back into the mutant, thus confirming the gene's essential role in the pathway. nih.gov
Similarly, the function of MMP16 (ComF) as the primary CoM synthase in Methanosarcina acetivorans was solidified through genetic studies. biorxiv.orgplos.org A deletion mutant lacking the MMP16 gene (ΔMMP16) displayed a CoM-dependent growth phenotype and a transcriptomic profile indicating CoM starvation. plos.orgnih.gov This mutant became a CoM auxotroph when grown in a sulfide-free medium. plos.orgnih.gov These findings reinforced the role of MMP16 as the bona fide ComF, while also suggesting the existence of backup pathways that can compensate for its absence under certain conditions. plos.orgnih.gov Site-directed mutagenesis of conserved cysteine residues in MMP16 has also been employed to probe the enzyme's catalytic mechanism. biorxiv.orgplos.org
Modern genetic tools, such as CRISPR–Cas9-based genome editing, have been developed for methanogens like M. acetivorans. osti.gov These advanced techniques allow for precise genetic modifications, such as the introduction of affinity tags to proteins like methyl-coenzyme M reductase (MCR), enabling high-throughput studies of these essential enzymes that were previously difficult to analyze genetically due to their essentiality. osti.gov
| Study Type | Gene/Organism | Key Findings | Citation(s) |
| Transposon Mutagenesis | comE in Methanococcus maripaludis | Disruption of comE created a partial CoM auxotroph, confirming its role in CoM biosynthesis. | nih.gov |
| Gene Deletion & Complementation | MMP16 (ComF) in Methanosarcina acetivorans | The ΔMMP16 mutant was CoM-dependent, confirming MMP16 as the primary CoM synthase. | plos.orgnih.gov |
| Site-Directed Mutagenesis | MMP16 in Methanosarcina acetivorans | Used to investigate the importance of conserved cysteine residues for catalytic function. | biorxiv.orgplos.org |
| CRISPR-Cas9 Genome Editing | MCR in Methanosarcina acetivorans | Enabled precise genetic analysis and affinity tagging of the essential MCR enzyme. | osti.gov |
| Comparative Genomics | Wild-type vs. resistant Methanococcus maripaludis | Identified mutations in resistant strains, providing insights into resistance mechanisms. | microbiologyresearch.org |
Molecular Mechanisms of Resistance to this compound Analogs
Structural analogs of this compound (CoM) are potent inhibitors of CoM-dependent metabolic pathways. The most studied of these is 2-bromoethanesulfonate (B1233127) (BES), which specifically inhibits methanogenesis. researchgate.netacs.orgnih.gov Understanding the molecular basis of resistance to these analogs is crucial for their effective use as research tools and potential mitigation agents.
BES is a structural analog where the reactive thiol group of CoM is replaced by a bromine atom. nih.gov Its primary mechanism of action is the competitive and specific inhibition of methyl-coenzyme M reductase (MCR), the terminal enzyme in the methanogenic pathway. researchgate.netacs.org BES enters the active site of MCR, occupying the space normally taken by CoM, thereby blocking the reaction that produces methane (B114726). researchgate.net The inhibition of methanogenesis by BES can be reversed by the addition of CoM, which competes with the inhibitor for the enzyme's active site. acs.orgasm.org
Despite its effectiveness, resistance to BES has been reported in methanogens. researchgate.netasm.org Early studies with Methanosarcina suggested that resistance could arise from mutation. asm.org More recent work using genome comparisons of wild-type and resistant mutants of Methanococcus maripaludis has sought to identify the specific genetic changes responsible for resistance. microbiologyresearch.org While numerous mutations can be detected in resistant strains, pinpointing the exact mutations that confer resistance remains a complex task. microbiologyresearch.org
In bacterial systems, BES also acts as a specific inhibitor of CoM-dependent pathways, such as the metabolism of epoxypropane in Xanthobacter autotrophicus Py2. nih.gov In this case, BES was found to be an irreversible inhibitor of 2-ketopropyl-CoM carboxylase/oxidoreductase, the terminal enzyme in that pathway. nih.gov The mechanism of MCR inactivation by BES in archaea may involve the oxidation of the enzyme's unique nickel-containing F₄₃₀ cofactor from its active Ni(I) state to an inactive Ni(II) state. nih.gov This mechanism is specific to MCR and its unique cofactor, which is not present in the bacterial enzymes. nih.gov
General mechanisms of resistance in microorganisms, such as the modification of the drug target to lower its binding affinity or the active removal of the inhibitor via efflux pumps, are well-documented for other antimicrobial compounds. medintensiva.orgnih.gov While it is plausible that similar mechanisms could contribute to resistance to CoM analogs, specific evidence such as the identification of BES-specific efflux pumps or resistance-conferring mutations in the MCR active site is still an area of active investigation.
Ecological and Environmental Significance of 2 Sulfanylethanesulfonate
Role in Global Carbon Cycling: Methane (B114726) Production and Consumption
2-Sulfanylethanesulfonate is indispensable for the biological metabolism of methane, a potent greenhouse gas, thereby playing a critical dual role in the global carbon cycle. frontiersin.orggenome.jp It is the terminal methyl-carrier in both the production of methane (methanogenesis) and its anaerobic oxidation (AOM). pnas.orgnih.gov These processes, which produce and consume vast quantities of methane annually, are catalyzed by the enzyme methyl-coenzyme M reductase (MCR), for which a derivative of coenzyme M is a direct substrate. elifesciences.org
Methane Production (Methanogenesis): In methanogenic archaea, the final step of all methane-producing pathways involves the reduction of methyl-coenzyme M (CH₃-S-CoM). google.comacs.org This reaction, catalyzed by MCR, reduces the methyl group of CH₃-S-CoM with coenzyme B (HS-CoB) to generate methane (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). wikipedia.orgacs.org
Reaction: CH₃–S–CoM + HS–CoB → CH₄ + CoM–S–S–CoB wikipedia.org
Methanogens are responsible for the majority of biogenic methane emitted into the atmosphere, originating from environments like wetlands, rice paddies, and the guts of ruminants. nih.gov The central role of this compound in this terminal step makes it a critical molecule in the global production of this significant greenhouse gas. evitachem.com
Methane Consumption (Anaerobic Oxidation of Methane - AOM): In anoxic marine sediments, vast amounts of methane are consumed before they can reach the atmosphere. bohrium.com This process, known as the anaerobic oxidation of methane (AOM), is essentially the reverse of methanogenesis and is performed by anaerobic methanotrophic archaea (ANME). frontiersin.orgdoi.org AOM is a crucial sink for methane, significantly mitigating its atmospheric release. bohrium.com Evidence strongly indicates that MCR also catalyzes the initial activation of methane in AOM, where methane is oxidized to a methyl group that is subsequently transferred to coenzyme M. frontiersin.orgacs.orgdoi.org The reaction is thermodynamically challenging, and the ability of MCR to operate reversibly is a key feature of global methane cycling. doi.org
The table below summarizes key findings from research on MCR, the central enzyme utilizing this compound.
| Research Finding | Organism/System Studied | Significance in Carbon Cycling |
| MCR catalyzes the final step in all methanogenic pathways, converting methyl-coenzyme M to methane. google.com | Methanogenic Archaea (e.g., Methanobacterium, Methanosarcina) | Central to the biological production of methane, a potent greenhouse gas. nih.govgenome.jp |
| MCR catalyzes the initial activation of methane in AOM, a process that functions as the reverse of methanogenesis. frontiersin.orgbohrium.comdoi.org | Anaerobic Methanotrophic Archaea (ANME) in marine sediments | A major biological sink for methane, preventing its release from anoxic environments into the atmosphere. bohrium.com |
| The MCR from Methanothermobacter marburgensis can catalyze the reverse reaction (methane oxidation) in vitro, although at a much lower rate than methane formation. acs.org | Methanothermobacter marburgensis (a methanogen) | Provides direct evidence for the biochemical feasibility of MCR-catalyzed methane oxidation, supporting its role in AOM. acs.org |
| MCR can constitute up to 10% of the total extractable protein in microbial consortia that catalyze AOM. doi.org | Microbial mats from marine sediments | Highlights the high abundance of this enzyme and its importance in environments with significant methane turnover. doi.org |
Contribution to the Biogeochemical Sulfur Cycle
As the only known cofactor to contain a sulfonate group, this compound inherently links the carbon and sulfur cycles. pnas.org Its biosynthesis and degradation represent a pathway for the incorporation and release of sulfur in microbial ecosystems. The biogeochemical sulfur cycle involves the transformation of sulfur through various oxidation states, and this compound is a component of this complex network. wikipedia.orgnih.govnumberanalytics.com
The biosynthesis of coenzyme M requires a source of sulfur. In bacteria, the pathway involves the addition of sulfite (B76179) to phosphoenolpyruvate (B93156), directly incorporating inorganic sulfur into the molecule's backbone. pnas.org The subsequent degradation or turnover of this compound releases this sulfur back into the environment.
In many anaerobic environments, particularly the sulfate-methane transition zone (SMTZ) in marine sediments, the sulfur and methane cycles are tightly coupled. wikipedia.org Here, AOM is often linked to sulfate (B86663) reduction, where sulfate-reducing bacteria consume the byproducts of the ANME archaea that are oxidizing methane. bohrium.comdoi.org While this compound is directly involved in the methane-cycling part of this syntrophy, its sulfur component is an integral part of the local microbial sulfur pool. Furthermore, studies have shown that sulfonates can be utilized by some anaerobic bacteria. For instance, research on oleate-degrading enrichment cultures revealed that isethionate (2-hydroxyethanesulfonate), a compound structurally similar to coenzyme M, could be used as an electron acceptor, leading to the production of sulfide. nih.gov This suggests that the sulfonate group of compounds like coenzyme M can be a substrate for microbial activity, directly feeding into the dissimilatory sulfur cycle. nih.govwustl.edu
Interactions and Interdependencies within Microbial Communities
This compound is at the core of essential syntrophic (mutually dependent) relationships between different microbial groups, particularly in anaerobic environments where metabolic handoffs are critical for energy conservation.
Similarly, in methanogenic environments, LCFA (long-chain fatty acid) degrading bacteria break down complex organic matter into smaller molecules like hydrogen and acetate (B1210297). nih.gov These products are then consumed by hydrogenotrophic and acetoclastic methanogens, which use this compound in their MCR enzyme to produce methane. nih.govresearchgate.net This removal of inhibitory intermediates by the methanogens allows the LCFA-degrading bacteria to continue their metabolism. These interactions highlight how the metabolic processes involving this compound are embedded within a web of microbial dependencies that define the structure and function of anaerobic communities.
Implications for Anaerobic Bioremediation Processes
The central and exclusive role of this compound in methanogenesis makes it a key target for controlling microbial activities in certain environmental engineering applications, such as anaerobic bioremediation. google.com In the cleanup of sites contaminated with chlorinated solvents like tetrachloroethene (PCE) and trichloroethylene (B50587) (TCE), enhanced anaerobic bioremediation is often employed. serdp-estcp.milfrtr.govclu-in.org This process involves stimulating native microorganisms to carry out reductive dechlorination, where they replace chlorine atoms on the solvent molecules with hydrogen. frtr.gov
However, methanogens can compete with the dechlorinating bacteria (e.g., Dehalococcoides) for the electron donor (typically hydrogen) that is added to stimulate the remediation process. google.comnih.gov This competition can lower the efficiency of contaminant removal. To overcome this, structural analogs of this compound, such as 2-bromoethanesulfonate (B1233127) (BES) and 2-chloroethanesulfonate (CES), are used as specific inhibitors of methanogenesis. google.comnih.gov These molecules block the MCR enzyme, effectively shutting down methane production without harming the bacteria responsible for dechlorination. google.com
By inhibiting the pathway that depends on this compound, the electron flow can be redirected towards the desired reductive dechlorination process, improving the efficiency and effectiveness of the cleanup effort. google.comnih.gov This application demonstrates a practical use of our fundamental understanding of the ecological role of this compound to manipulate microbial communities for environmental benefit. The use of these inhibitors is a common strategy in both lab studies and field applications to optimize anaerobic bioremediation. nih.govclu-in.org
Advanced Analytical Methodologies for Studying 2 Sulfanylethanesulfonate in Biological Systems
Spectroscopic Techniques for Detection and Quantification
Spectroscopic methods offer versatile approaches for the detection and quantification of 2-sulfanylethanesulfonate, primarily by exploiting the reactivity of its thiol group or its ability to interact with other molecules to produce a measurable signal.
Spectrophotometric Methods
Spectrophotometry provides a robust and accessible means for quantifying this compound, typically in pharmaceutical preparations. These methods are often indirect, based on a redox reaction involving the compound's sulfhydryl group.
A common principle involves the reaction of this compound with an oxidizing agent, such as potassium iodate, in an acidic medium. researchgate.netresearchgate.net The iodine liberated in this reaction then oxidizes a chromogenic reagent (a leuco dye), converting it into a intensely colored dye. researchgate.net The absorbance of the resulting colored solution is measured at a specific wavelength (λmax), which is directly proportional to the concentration of this compound in the sample. researchgate.netresearchgate.net
Researchers have successfully employed various leuco dyes for this purpose, including leucocrystal violet and leuco xylene cyanol FF. researchgate.netresearchgate.net For instance, a method using leucocrystal violet is based on the oxidation of the dye by iodine to form the colored crystal violet dye, which exhibits maximum absorbance at a pH of 4.1 ± 0.1 and a wavelength of 590 nm. researchgate.net A similar method utilizing leuco xylene cyanol FF results in the formation of a blue-colored dye with a maximum absorbance at 613 nm under similar pH conditions. researchgate.net These methods have been validated for their sensitivity and reliability in determining the concentration of this compound in the microgram-per-milliliter range. researchgate.netresearchgate.net
| Chromogenic Reagent | Principle | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (µg/mL) | Reference |
|---|---|---|---|---|---|
| Leucocrystal Violet | Redox reaction with KIO₃, liberated I₂ oxidizes dye | 590 | 0.2–2.0 | 0.10 | researchgate.net |
| Leuco Xylene Cyanol FF | Redox reaction with KIO₃, liberated I₂ oxidizes dye | 613 | 0.4–4.0 | 0.29 | researchgate.net |
Kinetic Spectrofluorimetric Methods
Kinetic spectrofluorimetric methods offer higher sensitivity for the detection of this compound. These techniques are often based on the formation of fluorescent complexes or the quenching of fluorescence.
One such approach involves the formation of a highly fluorescent product through metal complexation. For example, a method has been developed based on the reaction between the drug tapinarof and zinc (II) ions, where the resulting complex has its fluorescence significantly enhanced by the addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS). nih.gov While this example is for a different compound, the principle can be applied to thiols like this compound. The formation of a rigid complex reduces non-radiative decay, thereby increasing fluorescence intensity. The fluorescence is measured at a specific excitation and emission wavelength pair, providing a highly sensitive and selective means of quantification. nih.gov For tapinarof, the emission was observed at 542 nm after excitation at 497 nm, with a linear range of 2.0 to 120 ng/mL. nih.gov Similar strategies involving derivatization with a fluorogenic reagent that specifically reacts with the thiol group of this compound could yield methods with comparable or even greater sensitivity.
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques, especially when coupled with mass spectrometry, provide the highest degree of selectivity and sensitivity for analyzing this compound in complex biological and environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by tandem mass spectrometry. nih.govwikipedia.org This technique is ideal for quantifying low levels of this compound and its various derivatives in complex matrices like plasma, cell extracts, and environmental samples. usgs.govnih.govacs.org
The general workflow involves an initial extraction of the analyte from the sample, often through protein precipitation or solid-phase extraction (SPE). nih.govresearchgate.netjoanneum.at The extract is then injected into an HPLC system, where this compound is separated from other sample components on a chromatographic column, typically a reversed-phase C18 column. nih.govacs.org
Following separation, the analyte enters the mass spectrometer. In the MS, it is ionized, commonly using electrospray ionization (ESI), and the resulting ions are filtered based on their mass-to-charge ratio (m/z). nih.govacs.org For enhanced specificity, tandem mass spectrometry (MS/MS) is used in a mode called multiple reaction monitoring (MRM). In MRM, a specific precursor ion for this compound is selected, fragmented, and a specific product ion is monitored. nih.govrsc.org This process provides unequivocal identification and allows for precise quantification, even at very low concentrations. nih.gov For example, a validated LC-MS/MS method for quantifying this compound (Mesna) in rat plasma achieved a lower limit of detection of 20 nM. nih.gov
| Analyte | Matrix | Method | Key Findings / Performance | Reference |
|---|---|---|---|---|
| Coenzyme M (CoM) | Pure cultures, sediments, sewage | HPLC with derivatization, LC-MS verification | Linear range: 2 to 2000 pmol; Detection limit: 2 pmol/mL | usgs.gov |
| This compound (Mesna) | Rat plasma | HPLC-MS/MS | Linear range: 0.05–200 µM; Detection limit: 20 nM | nih.gov |
| Coenzyme F430 | Environmental samples (soils, sediments) | LC-MS/MS (MRM) | Detection limit: 0.1 fmol; enables detection in low biomass samples | acs.orgacs.org |
| Acyl-CoAs | Biological tissues | Online SPE-LC/MS/MS | High accuracy (87-107%) and precision (0.1-12.8%) | joanneum.at |
Gas Chromatography (GC) for Environmental Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound is a polar, non-volatile salt, making it unsuitable for direct analysis by GC without chemical derivatization to increase its volatility. While direct GC analysis of this compound is not common, GC-based methods are relevant in the broader context of its environmental role.
For instance, in environmental studies of methanogenesis, where this compound is a key cofactor, GC is the standard method for quantifying the end product, methane (B114726). researchgate.net Furthermore, the analysis of coenzyme F430, the prosthetic group of methyl-coenzyme M reductase, is used as a diagnostic tool for methanogenesis in environmental samples. acs.orgresearchgate.net While F430 itself is analyzed by LC-MS, the broader study of the geochemical cycles in which this compound participates relies on a suite of analytical tools, including GC for associated gases.
Isotopic Labeling and Tracing Methodologies
Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules within biological systems. scripps.edusigmaaldrich.com By replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., sulfur-35 (B81441) [³⁵S], carbon-13 [¹³C], or deuterium (B1214612) [²H]), researchers can track the compound through complex biochemical pathways. acs.orgnih.gov
In studies of methanogenesis, radioactive [³⁵S]HS-CoM has been instrumental. nih.gov For example, experiments using a reconstituted enzyme system showed that [³⁵S]HS-CoM was incorporated into component C of the methylreductase system during the reduction of methyl-CoM to methane. nih.gov This demonstrated a direct physical association between the coenzyme and the enzyme during catalysis. Such tracing studies are crucial for elucidating enzyme mechanisms and metabolic pathways. nih.gov
Stable isotope labeling, using non-radioactive isotopes like ¹³C and ²H, is often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov For instance, by supplying organisms with ¹³C-labeled substrates, researchers can follow the incorporation of the label into this compound and its subsequent metabolic products. In one study, ¹³C-labeled methyl-coenzyme M was used to measure a carbon isotope effect of 1.04, indicating that the breaking of the C-S bond is the rate-limiting step in methane formation. acs.org These methodologies provide powerful insights into the kinetics and mechanisms of the reactions in which this compound participates. acs.orgasm.org
In Vitro and In Vivo System Reconstitution for Mechanistic Studies
The biochemical complexity surrounding this compound, also known as coenzyme M (CoM), necessitates the use of reconstitution studies to dissect its functional roles. By isolating and combining specific biological components outside of their native context (in vitro) or in a controlled host organism (in vivo), researchers can meticulously investigate the mechanisms of the pathways in which CoM participates.
In vitro reconstitution has been fundamental in understanding the enzymatic reactions involving CoM. A primary example is the study of methyl-coenzyme M reductase (MCR), the terminal enzyme in methanogenesis. acs.orgresearchgate.net Researchers have successfully used purified MCR, its substrates methyl-coenzyme M and coenzyme B, and its nickel-containing prosthetic group, coenzyme F430, to study the reaction kinetics and mechanism. acs.orgresearchgate.netfrontiersin.org Pre-steady-state and steady-state kinetic experiments with reconstituted systems have been crucial in testing mechanistic models, demonstrating, for instance, that coenzyme B is required for the cleavage of the C-S bond in methyl-coenzyme M. acs.org Similarly, the biosynthetic pathway of CoM itself has been elucidated through the in vitro reconstitution of enzymatic steps. pnas.org For example, the conversion of phosphoenolpyruvate (B93156) to sulfoacrylic acid by key enzymes was demonstrated in a test tube, revealing a distinct evolutionary path for CoM biosynthesis in bacteria compared to archaea. pnas.org
In vivo reconstitution, often through heterologous expression, provides insights into how these systems function within a cellular environment. A robust system for expressing MCR genes from uncultured archaea in the model methanogen Methanococcus maripaludis has been developed. bohrium.com This approach allows for the production and characterization of MCR variants from organisms that cannot be grown in the lab, revealing how factors like temperature and accessory proteins (e.g., McrC, McrD) affect the assembly and activity of the MCR complex. frontiersin.orgbohrium.com These studies have shown that accessory proteins can function in trans and that subunits from different types of MCRs can sometimes form hybrid complexes, offering clues into the evolution of methanogenesis and anaerobic methane oxidation. bohrium.com More complex systems have also been reconstituted, such as the Staphylococcal agr quorum sensing pathway, where the entire process from peptide biosynthesis to receptor activation was recapitulated in vitro, providing a powerful tool for mechanistic investigation. biorxiv.org
Table 1: Examples of Reconstitution Studies on this compound-Related Pathways
| System/Pathway | Reconstitution Type | Key Components | Major Findings | References |
|---|---|---|---|---|
| Methane Biogenesis | In Vitro | Purified MCR, 14CH3-SCoM, CoBSH | Coenzyme B is essential for the single-turnover conversion of methyl-SCoM to methane, supporting a ternary complex mechanism. | acs.org |
| Coenzyme M Biosynthesis | In Vitro | Purified enzymes (XcbC, XcbD), Phosphosulfolactate | Demonstrated the enzymatic conversion of phosphosulfolactate to sulfoacrylic acid, a key step in bacterial CoM biosynthesis. | pnas.org |
| Alkyl-Coenzyme M Reductase (MCR) Assembly | In Vivo (Heterologous Expression in M. maripaludis) | mcr operons from uncultured archaea | Accessory proteins McrC and McrD are not required in the operon for MCR assembly but affect production levels. Showed that hybrid MCR complexes can form. | bohrium.com |
| S. aureus Quorum Sensing | In Vitro | AgrD precursor, AgrB protease, MroQ protease, AgrC receptor | First complete in vitro reconstitution of a bacterial quorum sensing circuit, demonstrating tandem enzymatic activity in producing the mature signaling peptide. | biorxiv.org |
Bioinformatic and Computational Modeling Approaches
Bioinformatic and computational tools are indispensable for guiding experimental work and interpreting the complex data associated with this compound metabolism. These approaches allow for large-scale analyses, from genome mining to the simulation of complex biochemical reactions.
Bioinformatics has been instrumental in identifying the genetic basis for CoM-dependent pathways across diverse organisms. By searching through vast genomic and metagenomic databases, researchers have mapped the distribution of genes encoding methyl-coenzyme M reductase (mcr) and related enzymes. bohrium.com This has revealed that MCR-like enzymes are present not only in methanogens but also in archaea that oxidize short-chain alkanes, suggesting that this form of metabolism is an ancient and widespread trait. frontiersin.orgbohrium.com Phylogenetic analysis, a core bioinformatic method, has been used to trace the evolutionary history of enzymes involved in CoM biosynthesis. pnas.org Such analyses have shown that the enzymes for CoM synthesis in bacteria are evolutionarily distinct from those in archaea, suggesting convergent evolution of the pathway. pnas.org Furthermore, bioinformatics is used to predict the function of uncharacterized proteins by identifying conserved domains and structural similarities to proteins with known functions. nih.gov
Computational modeling provides a framework for simulating biological processes and testing hypotheses that are difficult to address experimentally. For the MCR reaction, quantum mechanical modeling has been used to investigate potential reaction intermediates and mechanisms. frontiersin.org These theoretical studies proposed a methyl radical intermediate, a hypothesis that was later supported by experimental evidence, demonstrating the predictive power of computational chemistry. frontiersin.org At a systems level, genome-scale metabolic models have been constructed for methanogens like Methanosarcina barkeri. embopress.org These models are mathematical representations of the entire metabolic network of an organism, including the biosynthesis pathways for CoM and other essential cofactors. embopress.org By simulating the model under different conditions, researchers can predict essential genes for growth, analyze metabolic flux, and formulate hypotheses about the organism's physiology, which can then be tested experimentally. embopress.org This approach allows for a holistic understanding of how CoM metabolism is integrated with other cellular processes.
Table 2: Applications of Bioinformatic and Computational Methods in CoM Research
| Methodology | Application | Key Insights | References |
|---|---|---|---|
| Bioinformatics | |||
| Genome Mining & Homology Search | Identification of mcr and mcr-like genes in archaeal genomes. | Revealed wide distribution of MCR homologs in methanogens and alkane-oxidizing archaea, suggesting an ancient origin of this metabolism. | bohrium.com |
| Phylogenetic Analysis | Comparison of CoM biosynthesis enzymes between bacteria and archaea. | Showed that CoM biosynthetic pathways in bacteria and archaea evolved independently through convergent evolution. | pnas.org |
| Computational Modeling | |||
| Quantum Mechanical Modeling | Investigation of the MCR reaction mechanism. | Provided theoretical evidence for a methyl radical intermediate, challenging alternative mechanisms involving a Ni(III)-methyl species. | frontiersin.org |
| Genome-Scale Metabolic Reconstruction | Modeling the metabolism of Methanosarcina barkeri. | Predicted gene essentiality in the methanogenic pathway and provided a platform for analyzing the organism's growth on different substrates. | embopress.org |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Metabolic Roles Beyond Methanogenesis and Alkene Metabolism
Initially identified for its indispensable role in the final step of methane (B114726) formation in methanogenic archaea, the known metabolic scope of CoM has expanded to include bacterial alkene metabolism. pnas.orgrsc.org In Xanthobacter autotrophicus Py2, for instance, CoM is involved in a four-step pathway that converts propylene (B89431) and carbon dioxide into acetoacetate, which then enters central metabolism. pnas.org However, the discovery of CoM and its biosynthetic pathways in a growing number of diverse microorganisms suggests its functions may extend beyond these two well-characterized processes.
Recent studies have identified CoM and its derivatives in organisms and environments not traditionally associated with methanogenesis or alkene oxidation. For example, homologs of methyl-coenzyme M reductase (MCR), the key enzyme that utilizes CoM, have been found to be involved in the anaerobic oxidation of short-chain alkanes like propane (B168953) and butane (B89635) in Syntrophoarchaeum species. pnas.org Furthermore, related alkyl-coenzyme M reductases (ACRs) catalyze the initial C-H activation step in the oxidation of other alkanes. acs.org The discovery of MCR-like genes in novel archaeal phyla challenges the long-held view of this metabolism's evolutionary origin being solely within the Euryarchaeota. researchgate.net Future research will likely focus on characterizing these novel MCR-like enzymes and elucidating the specific metabolic pathways in which CoM participates in these organisms. The potential for CoM involvement in the metabolism of other organosulfur compounds or as a protective agent against specific cellular stresses represents fertile ground for investigation.
Engineering Microbial Pathways for Targeted Bioproduction or Biotransformation
The unique chemical properties of 2-sulfanylethanesulfonate make it an attractive target for metabolic engineering and synthetic biology applications. Researchers are exploring the possibility of engineering microbes to produce valuable chemicals using methane as a feedstock, leveraging the enzymatic machinery related to CoM metabolism. acs.org For example, an air-adapted strain of Methanosarcina acetivorans expressing an MCR from anaerobic methanotrophic (ANME) archaea was engineered to produce L-lactate from methane. acs.org
One strategy involves providing an alternative means for reducing essential cofactors like ferredoxin and CoM itself, which could otherwise create metabolic bottlenecks. frontiersin.org By engineering a methanogen to produce a non-native metabolite that facilitates the reduction of these cofactors, it may be possible to increase the rate of methanogenesis while simultaneously synthesizing a desired product. frontiersin.org Heterologous expression of specific enzymes can also expand the substrate range of these organisms. For instance, introducing a broad-specificity esterase from Pseudomonas veronii into M. acetivorans significantly enhanced its growth on methyl acetate (B1210297) and methyl propionate. frontiersin.org These approaches highlight the potential to harness and redirect the metabolic power of CoM-utilizing pathways for industrial biotechnology. asm.org
Table 1: Strategies for Engineering CoM-Related Pathways
| Strategy | Objective | Example Application |
| Heterologous Gene Expression | Expand substrate range or introduce new functions. | Expressing esterases in Methanosarcina to enable growth on methyl esters. frontiersin.org |
| Cofactor Regeneration Engineering | Overcome metabolic bottlenecks by improving cofactor recycling. | Engineering a pathway to produce a metabolite that reduces ferredoxin or CoM/CoB disulfide. frontiersin.org |
| Reverse Methane Metabolism | Utilize methane as a feedstock for chemical production. | Engineering M. acetivorans with ANME MCR to produce L-lactate from methane. acs.org |
| Pathway Redirection | Channel intermediates from native pathways to produce new products. | Modifying methanogenesis to produce isoprenoids or other valuable compounds. |
Development of Advanced Analytical Tools for In Situ Detection and Monitoring
Understanding the dynamics of this compound in complex environmental and biological systems requires sophisticated analytical methods capable of in situ detection. Current methods often rely on sample extraction and subsequent analysis, which may not capture the true spatial and temporal distribution of the coenzyme. A significant advancement in this area is the use of coenzyme F430, the nickel-containing prosthetic group of MCR, as a function-specific biomarker for methanogenesis and anaerobic methane oxidation. researchgate.netacs.org
High-sensitivity liquid chromatography/mass spectrometry (LC/MS) techniques have been developed to quantify F430 in environmental samples like marine sediments and paddy soils, with detection limits as low as 0.1 fmol. researchgate.net This allows for the estimation of methanogenic biomass. researchgate.net Studies on the degradation kinetics of F430 have shown that its native form is relatively unstable after cell death, with half-lives ranging from hours to days depending on temperature and pH. acs.orgscienceopen.com This indicates that the detection of native F430 in sediments points to the presence of living methanogens. scienceopen.com Future research will likely focus on developing non-invasive or minimally invasive sensor technologies, potentially based on spectroscopy or electrochemical principles, to monitor CoM and its metabolic intermediates in real-time within microbial communities or bioreactors. Such tools would provide invaluable data for optimizing engineered metabolic pathways and understanding the ecological role of CoM-dependent processes.
Systems Biology and Multi-Omics Integration for Comprehensive Understanding
A holistic understanding of this compound's role in cellular metabolism necessitates a systems-level approach. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can reveal the intricate regulatory networks that govern CoM biosynthesis and utilization. nih.gov For example, metagenomic analysis of hot springs in Yellowstone National Park revealed a wide diversity of MCR-encoding archaea and allowed for the reconstruction of twelve metagenome-assembled genomes (MAGs). nih.gov Analysis of these MAGs identified genes for various methanogenesis pathways, coenzyme biosynthesis, and even anaerobic alkane oxidation. nih.gov
Genome-scale metabolic models serve as computational blueprints that integrate diverse datasets to simulate and predict how genetic modifications might affect metabolic output. asm.org These models can be used to identify key enzymes, regulatory bottlenecks, and potential targets for metabolic engineering. asm.orgnih.gov By combining these "omics" analyses with detailed biochemical characterization and metabolic modeling, researchers can build a comprehensive picture of how CoM pathways are integrated with the broader metabolic network of an organism and its microbial community. researchgate.net This approach has already been used to propose a novel metabolic scaffold termed "Protein Catabolism-Directed Methanogenesis" from a methanogenic culture. researchgate.net
Evolutionary Trajectories of this compound Pathways
The evolutionary history of CoM and its associated pathways is a subject of considerable interest. CoM is considered the smallest organic cofactor and is thought to be an ancient molecule, potentially playing a role in a prebiotic world before the advent of enzymes. rsc.orgnih.gov The biosynthesis of CoM itself presents a fascinating case of convergent evolution. While methanogens and bacteria can both start from the precursor phosphoenolpyruvate (B93156) (PEP), they employ different enzymatic transformations to synthesize the final molecule. pnas.org This suggests that the pathways in Archaea and Bacteria evolved independently to produce the same vital cofactor. pnas.org
Phylogenetic analyses of the MCR enzyme complex, which is central to CoM's function in methane metabolism, have provided further evolutionary insights. These studies suggest that the complex iron-sulfur clusters essential for MCR's activity may have first appeared in these systems before being incorporated into other enzymes like nitrogenase. bioengineer.org This finding challenges previous assumptions by suggesting an evolutionary precedence for these clusters in methane-metabolizing archaea rather than nitrogen-fixing bacteria. bioengineer.org Tracing the phylogenetic roots of the enzymes involved in CoM biosynthesis and utilization across different domains of life will continue to shed light on the origins of key metabolic innovations and the evolutionary pressures that shaped them. rsc.orgrsc.org
Q & A
(Basic) What analytical methods are recommended for quantifying 2-Sulfanylethanesulfonate in pharmaceutical or biological samples?
A highly sensitive spectrophotometric method using leucocrystal violet has been validated for detecting this compound (SSES). The protocol involves a redox reaction with potassium iodate in acidic media, producing iodine that oxidizes leucocrystal violet to crystal violet dye. Absorbance is measured at 590 nm (pH 4.1), with a linear range of 0.2–2.0 μg/mL, molar absorptivity of 6.98 × 10⁴ L/mol·cm, and detection limit of 0.10 μg/mL . Researchers should validate this method against HPLC or mass spectrometry for cross-comparison, especially in complex matrices like blood or tissue homogenates.
(Basic) What is the mechanistic basis for this compound's mucolytic and tissue-dissecting properties?
This compound disrupts disulfide bonds in mucoproteins and extracellular matrix components via its thiol (-SH) group. This softens connective tissues, facilitating blunt dissection in surgical procedures (e.g., endoscopic submucosal dissection). In vitro studies using submucosal tissue models demonstrate a dose-dependent reduction in dissection time (e.g., 18.6 vs. 24.6 minutes in placebo-controlled trials) and bleeding risk . Standard protocols involve submucosal injection at 0.5–1.0% (w/v) concentrations in saline.
(Advanced) How can researchers optimize experimental designs to evaluate this compound's efficacy in reducing chemotherapy-induced urothelial toxicity?
Studies should incorporate:
- Co-administration protocols : Mesna (SSES) is typically administered intravenously or orally at 20% of the ifosfamide or cyclophosphamide dose, timed to coincide with peak urinary excretion of acrolein (the toxic metabolite) .
- Endpoint selection : Quantify urinary thiol levels (e.g., via Ellman’s assay) and histological markers of bladder damage (e.g., inflammation scores, cytokeratin degradation).
- Statistical adjustments : Use multivariate regression to account for covariates like renal function or drug metabolism rates, as seen in trials where initial non-significant dissection time differences became significant after adjustment .
(Advanced) How should contradictory findings about this compound's efficacy in endoscopic procedures be resolved?
A double-blind trial found no statistical significance in submucosal dissection time reduction (18.6 vs. 24.6 minutes) until multivariate analysis identified mesna as a key predictor . To address such contradictions:
- Re-evaluate statistical power : Ensure sample sizes are adequate for subgroup analyses.
- Control variables : Standardize injection depth, volume, and mucosal thickness across cohorts.
- Mechanistic studies : Use ex vivo models to correlate SSES concentration with tissue elasticity (e.g., tensile testing) and disulfide bond reduction (e.g., Raman spectroscopy).
(Basic) What are the standard protocols for validating this compound's purity and stability in laboratory settings?
- Purity analysis : Use ion chromatography or capillary electrophoresis to detect impurities like sulfites or unreacted mercaptoethanol.
- Stability testing : Store lyophilized SSES at 4°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor degradation via UV-Vis spectrophotometry at 590 nm over 24–72 hours .
- Bioactivity assays : Confirm mucolytic activity using gelatin-based viscometry or collagenase inhibition assays .
(Advanced) How does this compound influence fluorescence properties in protein-ssDNA binding studies?
When conjugated to fluorophores (e.g., DCC-PfSSB), SSES exhibits context-dependent fluorescence quenching. In free form, its quantum yield is 0.02, but when bound to single-strand DNA-binding proteins, quenching decreases (yield = 0.11), enabling real-time monitoring of protein-DNA interactions. Researchers should optimize buffer conditions (e.g., pH, ionic strength) to minimize background noise .
(Basic) What preclinical models are used to study this compound's tissue-protective effects?
- In vitro : Mucosal cell lines (e.g., HT-29) exposed to acrolein, with viability assessed via MTT assay .
- In vivo : Rodent models of cyclophosphamide-induced hemorrhagic cystitis, evaluating bladder weight, histopathology, and urinary biomarkers (e.g., hemoglobin, prostaglandins) .
(Advanced) What strategies improve the sensitivity of this compound detection in low-abundance biological samples?
- Pre-concentration : Solid-phase extraction using sulfhydryl-reactive resins.
- Derivatization : React SSES with maleimide-linked fluorophores (e.g., fluorescein-5-maleimide) for enhanced signal-to-noise ratios.
- Cross-validation : Pair spectrophotometry with LC-MS/MS for absolute quantification, particularly in plasma or urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
